molecular formula C7H9BrN2O2 B3070882 4-bromo-1-propyl-1H-pyrazole-5-carboxylic acid CAS No. 1006457-27-7

4-bromo-1-propyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B3070882
CAS No.: 1006457-27-7
M. Wt: 233.06 g/mol
InChI Key: QOCXHKFQTVHNJS-UHFFFAOYSA-N
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Description

4-bromo-1-propyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C7H9BrN2O2 and a molecular weight of 233.06 g/mol It is a derivative of pyrazole, a five-membered heterocyclic aromatic ring containing two nitrogen atoms

Biochemical Analysis

Biochemical Properties

4-bromo-1-propyl-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with liver alcohol dehydrogenase, inhibiting its activity and thereby affecting the metabolism of alcohols in the liver . Additionally, this compound has been shown to interact with other enzymes involved in metabolic pathways, potentially altering their activity and influencing overall metabolic flux.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism. For instance, in hepatocytes, the compound can alter the expression of genes involved in detoxification processes, thereby impacting the cell’s ability to process and eliminate toxins . Moreover, it affects cellular metabolism by inhibiting enzymes critical for metabolic pathways, leading to altered energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of liver alcohol dehydrogenase, inhibiting its catalytic activity and preventing the conversion of alcohols to aldehydes . This inhibition is achieved through competitive binding, where the compound competes with the natural substrate for the enzyme’s active site. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions such as high temperature or extreme pH . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to sustained inhibition of enzyme activity and prolonged changes in cellular function, including altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, including hepatotoxicity and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical and cellular changes occur.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as liver alcohol dehydrogenase . By inhibiting this enzyme, the compound affects the metabolism of alcohols and other substrates processed by this enzyme. Additionally, it may interact with other enzymes and cofactors involved in related metabolic pathways, leading to changes in metabolite levels and metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the liver, where it exerts its inhibitory effects on liver alcohol dehydrogenase. The compound’s distribution within tissues is influenced by its chemical properties, including its solubility and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes such as liver alcohol dehydrogenase . Its activity may be influenced by post-translational modifications or targeting signals that direct it to specific cellular compartments or organelles. Understanding its subcellular localization helps elucidate its mechanism of action and potential effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-propyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-1-propyl-1H-pyrazole with carbon dioxide under specific conditions . Another approach involves the use of hydrazine derivatives and carbonyl compounds to form pyrazole intermediates, which are then brominated to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-1-propyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the propyl group allows for unique interactions and reactivity compared to other pyrazole derivatives .

Properties

IUPAC Name

4-bromo-2-propylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-2-3-10-6(7(11)12)5(8)4-9-10/h4H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCXHKFQTVHNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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